WEHI-345

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WEHI-345 es un inhibidor potente y selectivo de la quinasa 2 de proteína que interactúa con el receptor (RIPK2). Su estructura química está representada por el número CAS 1354825-58-3. RIPK2 juega un papel crucial en las vías de señalización inmunitaria, particularmente en la activación de NF-κB (factor nuclear kappa-light-chain-enhancer de células B activadas) tras la estimulación del dominio de oligomerización (NOD) .

Métodos De Preparación

Rutas de Síntesis: La ruta de síntesis para WEHI-345 no se ha divulgado explícitamente en la literatura disponible. Se sintetiza a través de procesos químicos personalizados.

Condiciones de Reacción: Las condiciones de reacción específicas para la síntesis de this compound son propietarias. Los investigadores han desarrollado este compuesto utilizando métodos especializados, pero los detalles exactos siguen siendo confidenciales.

Métodos de Producción Industrial: La información sobre los métodos de producción industrial a gran escala para this compound no es de acceso público. Como compuesto de investigación, se sintetiza principalmente para investigaciones científicas.

Análisis De Reacciones Químicas

WEHI-345 experimenta reacciones específicas relacionadas con su inhibición de RIPK2. Si bien los mecanismos de reacción detallados no se divulgan, es esencial destacar sus interacciones:

Inhibición de la Autofosforilación de RIPK2: This compound inhibe la actividad de autofosforilación de RIPK2 en las células .

Regulación Transcripcional: Bloquea potentemente la transcripción de mediadores inflamatorios (como TNF e interleucina-6) inducidos por la señalización NOD .

Aplicaciones Científicas De Investigación

Inflammatory Diseases

WEHI-345 has shown promise in preclinical models for treating autoimmune conditions such as multiple sclerosis (MS). Research indicates that administration of this compound after the onset of MS symptoms can halt disease progression in approximately 50% of cases . This highlights its potential as a therapeutic agent for managing chronic inflammatory diseases.

Cancer Research

In addition to its anti-inflammatory properties, this compound has been investigated for its role in cancer treatment. Studies have demonstrated that this compound can inhibit tumor cell invasion and reduce metastatic burden in vivo, suggesting that it may serve as a novel therapeutic strategy for certain malignancies . The specificity of this compound for RIPK2 over other kinases enhances its therapeutic profile, making it a candidate for further exploration in oncology.

Efficacy in Preclinical Models

A study published in Nature Communications detailed the effects of this compound on monocyte-derived macrophages (BMDMs) stimulated with muramyl dipeptide (MDP). The results showed that this compound significantly reduced the phosphorylation of key signaling proteins involved in inflammation, leading to decreased levels of pro-inflammatory cytokines .

Comparative Analysis with Other Inhibitors

In comparative studies, this compound demonstrated superior selectivity for RIPK2 compared to other inhibitors such as SB-203580 and Erlotinib, which also target kinases involved in inflammatory pathways . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Data Table: Summary of this compound Applications

Mecanismo De Acción

El mecanismo de acción de WEHI-345 implica la inhibición de RIPK2, lo que afecta la activación de NF-κB. Al retrasar la ubiquitinación de RIPK2, modula las vías de señalización aguas abajo .

Comparación Con Compuestos Similares

WEHI-345 destaca por su alta especificidad para RIPK2 (Kd = 46 nM) . Otros inhibidores de la quinasa RIP incluyen RIPK1, RIPK4 y RIPK5, pero this compound sigue siendo único en su selectividad.

Actividad Biológica

WEHI-345 is a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical kinase involved in the signaling pathways of the nucleotide-binding oligomerization domain (NOD) receptors, which play a significant role in immune responses. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cytokine production, and implications for therapeutic applications.

This compound selectively inhibits RIPK2, which is essential for NOD-mediated activation of NF-κB and subsequent pro-inflammatory cytokine production. The compound effectively delays RIPK2 ubiquitylation and NF-κB activation upon NOD stimulation. Research indicates that this compound does not exhibit significant activity against other kinases such as RIPK1, RIPK4, and RIPK5, demonstrating its specificity for RIPK2 with a dissociation constant (Kd) of 46 nM .

Inhibition Profile

The inhibition profile of this compound was assessed using KINOMEscan technology, revealing that at a concentration of 1 μM, it exhibited over 90% inhibition against four tested kinases: KIT, RET, PDGFRβ, and SRC. Notably, it showed negligible activity against other kinases at this concentration .

Effects on Cytokine Production

This compound significantly reduces the production of inflammatory cytokines such as TNF and interleukin-6 (IL-6) in response to NOD stimulation. In experiments with bone marrow-derived macrophages (BMDMs) and THP-1 cells, treatment with this compound led to decreased mRNA levels of NF-κB target genes, indicating its potent anti-inflammatory effects .

Cytotoxicity Assessment

Importantly, this compound has been shown to be non-cytotoxic at concentrations up to 1 μM when used in combination with NOD stimulation. This suggests that the compound can be utilized in therapeutic settings without adversely affecting cell viability .

Case Studies and Experimental Findings

Several studies have demonstrated the efficacy of this compound in various experimental models:

- In Vitro Studies : In BMDMs stimulated with MDP (muramyl dipeptide), this compound reduced levels of phosphorylated RIPK2 to baseline levels observed in unstimulated cells. This confirms its ability to inhibit autophosphorylation activity in a cellular context .

- In Vivo Studies : In models of experimental autoimmune encephalomyelitis (EAE), a condition characterized by neuroinflammation, treatment with this compound ameliorated disease symptoms by inhibiting RIPK2-mediated inflammatory responses .

Summary of Key Findings

| Parameter | Value |

|---|---|

| Target Kinase | RIPK2 |

| Selectivity | Highly selective (>10 μM against RIPK1, RIPK4, RIPK5) |

| Dissociation Constant (Kd) | 46 nM |

| Cytokines Inhibited | TNF, IL-6 |

| Non-Cytotoxic Concentration | Up to 1 μM |

| Therapeutic Potential | Effective in EAE models |

Propiedades

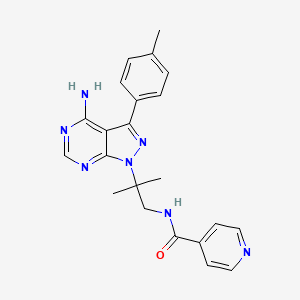

IUPAC Name |

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBSTCDZKUSVOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of WEHI-345, and how does it impact inflammatory processes?

A1: this compound is a potent and selective inhibitor of Receptor-interacting serine/threonine protein kinase 2 (RIPK2). [, , ] This kinase plays a crucial role in the NOD1 and NOD2 signaling pathways, which are involved in the recognition of bacterial components and the subsequent initiation of inflammatory responses. [] By inhibiting RIPK2, this compound disrupts this signaling cascade and prevents the production of pro-inflammatory cytokines, thereby dampening the inflammatory process. [, ]

Q2: How does the structure of this compound contribute to its selectivity for RIPK2 over other kinases?

A2: While the provided abstracts do not explicitly detail the structure-activity relationship (SAR) of this compound, one study mentions using it as a control in their investigation of novel RIPK2 inhibitors. [] They highlight that their identified compound exhibited a similar binding pose to this compound when complexed with RIPK2, suggesting common structural features are crucial for binding. [] Further research focusing on this compound's SAR would be valuable to fully understand the structural basis of its selectivity.

Q3: What evidence supports the potential therapeutic use of this compound in inflammatory diseases?

A3: Studies demonstrate the therapeutic potential of this compound in inflammatory disease models. In a murine acute colitis model, this compound exhibited superior efficacy compared to the JAK inhibitor filgotinib, highlighting its potential for treating inflammatory bowel diseases (IBD). [] Another study revealed that this compound effectively blocked tumor cell invasion in vitro and reduced metastatic burden in vivo, suggesting its potential application in cancer treatment, particularly in cases where inflammation plays a significant role in tumor progression. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.